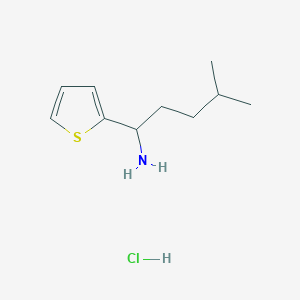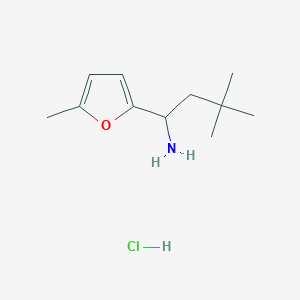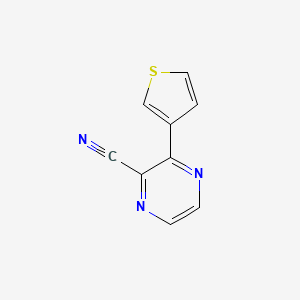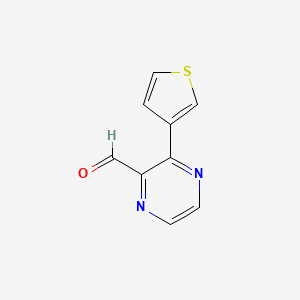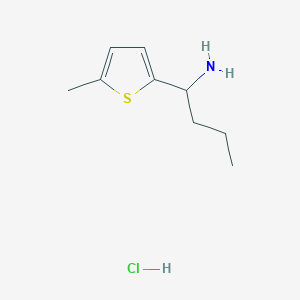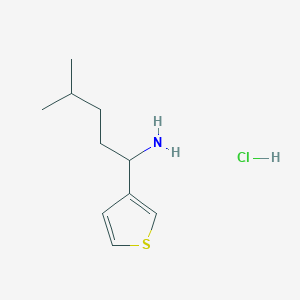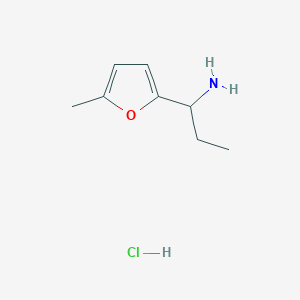![molecular formula C11H13NO2 B1433029 4-[(4-Methoxyphenyl)methyl]azetidin-2-one CAS No. 1379812-30-2](/img/structure/B1433029.png)
4-[(4-Methoxyphenyl)methyl]azetidin-2-one
Descripción general
Descripción
“4-[(4-Methoxyphenyl)methyl]azetidin-2-one” is an organic compound with the CAS Number: 1379812-30-2 . It has a molecular weight of 191.23 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-methoxybenzyl)-2-azetidinone . The InChI code is 1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)6-9-7-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Anticancer Potential and Tubulin Interaction
Research has highlighted the significant anticancer potential of compounds related to 4-[(4-Methoxyphenyl)methyl]azetidin-2-one. Notably, derivatives of this compound have shown potent antiproliferative effects in various cancer cell lines, including breast cancer cells, by inhibiting tubulin polymerization and inducing G2/M arrest and apoptosis. These effects are attributed to their interaction with the colchicine-binding site on β-tubulin, highlighting their potential as antitumor agents. The compounds trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one have shown remarkable IC50 values in MCF-7 breast cancer cells and minimal cytotoxicity, making them promising candidates for further clinical development (Greene et al., 2016).
Synthesis and Biochemical Evaluation
The synthesis of this compound derivatives has facilitated the exploration of their biochemical properties and potential applications. Studies have demonstrated that these compounds serve as valuable intermediates for the synthesis of highly functionalized compounds with potential pharmaceutical applications. For instance, the rearrangement of 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones into methyl omega-alkylaminopentenoates via transient aziridines and azetidines has been thoroughly investigated, showing the versatility of these compounds in organic synthesis (Dejaegher & de Kimpe, 2004).
Antiviral and Antibiotic Enhancing Activity
Recent research has introduced novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, synthesized through the Kinugasa reaction. These compounds have shown moderate inhibitory activity against human coronavirus and influenza A virus, indicating their potential as antiviral agents. Moreover, certain derivatives have demonstrated significant ability to enhance the efficacy of antibiotics like oxacillin against resistant strains of bacteria, pointing towards their application in treating complex infections (Głowacka et al., 2021).
Role in Chemical Synthesis and Ligand Preparation
This compound and its derivatives have also been utilized in the preparation of CC'N-pincer ligands through metal-promoted degradation, further demonstrating the compound's versatility in chemical synthesis. These processes have led to the development of compounds with unique structural and spectroscopic properties, suitable for applications in catalysis and material science (Casarrubios et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Azetidin-2-ones, a class of compounds to which this compound belongs, are known to target transpeptidase enzymes .
Mode of Action
Azetidin-2-ones are known to interact with their targets by binding to the transpeptidase enzymes .
Biochemical Pathways
It is known that azetidin-2-ones affect the synthesis of bacterial cell walls by targeting transpeptidase enzymes .
Análisis Bioquímico
Biochemical Properties
4-[(4-Methoxyphenyl)methyl]azetidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with transpeptidase enzymes, which are crucial for bacterial cell wall synthesis. The compound inhibits these enzymes, thereby disrupting the cell wall synthesis and exhibiting antibacterial properties . Additionally, it has been observed to interact with tubulin, a protein involved in cell division, indicating potential antimitotic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. In eukaryotic cells, particularly cancer cells, it disrupts microtubule formation by binding to tubulin, thereby inhibiting cell division and inducing apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules. It binds to the active site of transpeptidase enzymes, inhibiting their activity and preventing bacterial cell wall synthesis . In cancer cells, it binds to tubulin, inhibiting microtubule polymerization and disrupting the mitotic spindle, leading to cell cycle arrest and apoptosis . Additionally, it may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell division and induction of apoptosis in cancer cells . Its stability and efficacy may decrease over extended periods, necessitating careful storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antibacterial and antimitotic activities without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic effects, while exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . The compound may also affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism . This can lead to alterations in energy production and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it is metabolized and excreted . Its localization and accumulation can influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with tubulin directs it to the microtubules, where it exerts its antimitotic effects . Similarly, its binding to transpeptidase enzymes localizes it to the bacterial cell wall, where it inhibits cell wall synthesis .
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)methyl]azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)6-9-7-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPDLMKBUJZWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


